molecular formula C23H26N2O2 B7694484 4-(tert-butyl)-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-(tert-butyl)-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7694484
M. Wt: 362.5 g/mol
InChI Key: YYENPENETIUONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(tert-butyl)-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a tert-butyl group, an ethyl group, and a 2-hydroxyquinoline group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzamide and 2-hydroxyquinoline groups are likely to contribute to the compound’s planarity, while the tert-butyl and ethyl groups could add some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group in benzamide is typically quite stable, but can be hydrolyzed under acidic or basic conditions. The 2-hydroxyquinoline group might undergo reactions at the hydroxyl group or at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and hydroxyl groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many quinoline derivatives have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

4-tert-butyl-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-5-25(22(27)16-10-12-19(13-11-16)23(2,3)4)15-18-14-17-8-6-7-9-20(17)24-21(18)26/h6-14H,5,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYENPENETIUONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-ethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.